Dynorphin A (1-17) Subnanomolar KOR Affinity and Receptor Selectivity Profile Compared to Dynorphin B and Big Dynorphin
Dynorphin A (1-17) exhibits subnanomolar binding affinity for human kappa-opioid receptor (hKOR) with a Ki of 0.05 ± 0.01 nM, while also demonstrating measurable affinity for hMOR (Ki = 1.60 ± 0.18 nM) and hDOR (Ki = 1.25 ± 0.12 nM), yielding selectivity ratios (Ki MOR/Ki KOR) of approximately 32-fold and (Ki DOR/Ki KOR) of approximately 25-fold . In contrast, dynorphin B displays a pKi of 9.9 (Ki ≈ 0.13 nM) for hKOR but has been characterized as exhibiting low selectivity across opioid receptor subtypes . Big dynorphin demonstrates roughly similar KOR binding affinity to dynorphin A but is less selective for KOR over MOR and DOR than dynorphin A .
| Evidence Dimension | Binding Affinity (Ki, nM) and Receptor Selectivity |
|---|---|
| Target Compound Data | Dynorphin A (1-17): hKOR Ki = 0.05 ± 0.01 nM; hMOR Ki = 1.60 ± 0.18 nM; hDOR Ki = 1.25 ± 0.12 nM |
| Comparator Or Baseline | Dynorphin B: hKOR pKi = 9.9 (Ki ≈ 0.13 nM); low selectivity profile. Big dynorphin: similar KOR affinity to Dyn A, lower selectivity. |
| Quantified Difference | Dyn A selectivity ratio (MOR/KOR) ≈ 32-fold; (DOR/KOR) ≈ 25-fold. Dyn B lacks comparable selectivity. |
| Conditions | Competition binding assays using [3H]-diprenorphine in membranes from mammalian cells transfected with human opioid receptor cDNAs; protease inhibitors present . |
Why This Matters
Procurement of dynorphin A (1-17) versus dynorphin B or big dynorphin determines whether experiments probe highly KOR-selective signaling (Dyn A) versus broader multi-receptor activation, directly impacting target engagement interpretation.
- [1] Zhang S, Tong Y, Tian M, Dehaven RN, Cortesburgos L, Mansson E, Simonin F, Kieffer B, Yu L. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family. J Pharmacol Exp Ther. 1998;286(1):136-141. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. dynorphin B ligand activity chart. κ receptor/Kappa-type opioid receptor in Human. GtoPdb ligand ID: 1622. View Source
- [3] Merg F, Filliol D, Usynin I, Bazov I, Bark N, Hurd YL, Yakovleva T, Kieffer BL, Bakalkin G. Big dynorphin as a putative endogenous ligand for the kappa-opioid receptor. J Neurochem. 2006;97(1):292-301. View Source
- [4] Wishart DS, Feunang YD, Marcu A, Guo AC, Liang K, et al. HMDB: The Human Metabolome Database. Dynorphin B (HMDB0012938). Nucleic Acids Res. 2018;46(D1):D608-D617. View Source
